An In-depth Technical Guide to the Structure and Stereoisomers of Dodec-6-enoic Acid
An In-depth Technical Guide to the Structure and Stereoisomers of Dodec-6-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodec-6-enoic acid, a monounsaturated fatty acid with the chemical formula C₁₂H₂₂O₂, is a molecule of interest in various fields of chemical and biological research. Its structure allows for stereoisomerism, primarily in the form of cis and trans geometric isomers, which can significantly influence its physical properties and biological activity. This technical guide provides a comprehensive overview of the structure, stereoisomers, and key physicochemical properties of dodec-6-enoic acid. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development.
Chemical Structure and Nomenclature
Dodec-6-enoic acid is a twelve-carbon carboxylic acid with a single double bond located between the sixth and seventh carbon atoms.[1] Its systematic IUPAC name is dodec-6-enoic acid. The presence of the carbon-carbon double bond gives rise to two stereoisomers:
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(Z)-dodec-6-enoic acid (cis-dodec-6-enoic acid): In this isomer, the hydrogen atoms attached to the carbons of the double bond are on the same side of the double bond.
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(E)-dodec-6-enoic acid (trans-dodec-6-enoic acid): In this isomer, the hydrogen atoms attached to the carbons of the double bond are on opposite sides of the double bond.
Due to the lack of other chiral centers in the molecule, enantiomeric and diastereomeric forms are not typically considered for dodec-6-enoic acid itself.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of Dodec-6-enoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | PubChem[1] |
| Molecular Weight | 198.30 g/mol | PubChem[1] |
| XLogP3 | 4.2 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |
| Rotatable Bond Count | 9 | PubChem[1][2] |
| Exact Mass | 198.16198 g/mol | PubChem[1][2] |
| Monoisotopic Mass | 198.16198 g/mol | PubChem[1][2] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1][2] |
| Heavy Atom Count | 14 | PubChem[1][2] |
| Complexity | 162 | PubChem[1][2] |
Table 2: Experimental Physicochemical Properties of Related Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| (E)-dec-6-enoic acid | --- | 270-272 @ 760 mmHg | --- | --- |
| 11-dodecenoic acid | --- | --- | 0.890-0.897 | 1.447-1.457 |
| (Z)-octadec-6-enoic acid | --- | --- | --- | --- |
| trans-6-Octadecenoic acid | --- | --- | --- | --- |
Note: The data in Table 2 is for related compounds and should be used as an estimation for the properties of dodec-6-enoic acid isomers.
Stereoisomers of Dodec-6-enoic Acid
The geometry of the double bond is the defining feature of the stereoisomers of dodec-6-enoic acid. The cis isomer has a characteristic "kink" in its structure, while the trans isomer is more linear. This structural difference impacts their packing in the solid state and their interaction with biological systems.
Caption: Chemical structures of the (Z) and (E) stereoisomers of dodec-6-enoic acid.
Experimental Protocols
Synthesis
A common and effective method for the synthesis of (Z)-alkenes is the Wittig reaction. The (E)-isomer can then be obtained through isomerization of the (Z)-isomer.
4.1.1. Synthesis of (Z)-dodec-6-enoic acid via Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of (Z)-dodec-6-enoic acid, the key precursors would be a C6 aldehyde and a C6 phosphorus ylide derived from a ω-halo-carboxylic acid.
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Materials:
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Hexanal
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6-Bromohexanoic acid
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Triphenylphosphine (PPh₃)
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Strong base (e.g., n-butyllithium, sodium hydride)
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Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Protocol:
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Preparation of the Phosphonium Salt:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromohexanoic acid and an equimolar amount of triphenylphosphine in an appropriate solvent (e.g., acetonitrile).
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Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and collect the resulting phosphonium salt by filtration. Wash the salt with a non-polar solvent (e.g., diethyl ether) and dry under vacuum.
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Generation of the Ylide:
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Suspend the dried phosphonium salt in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Cool the suspension to -78 °C in a dry ice/acetone bath.
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Slowly add an equimolar amount of a strong base (e.g., n-butyllithium in hexanes) via the dropping funnel. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
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Allow the mixture to stir at low temperature for about 30 minutes.
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Wittig Reaction:
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Dissolve hexanal in anhydrous THF and add it dropwise to the ylide solution at -78 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
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Work-up and Purification:
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure (Z)-dodec-6-enoic acid.
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4.1.2. Isomerization of (Z)-dodec-6-enoic acid to (E)-dodec-6-enoic acid
The cis isomer can be converted to the more thermodynamically stable trans isomer through various methods, including photochemical isomerization or catalysis with acids or iodine.
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Materials:
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(Z)-dodec-6-enoic acid
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Small amount of iodine
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Inert solvent (e.g., hexane)
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UV lamp (for photochemical isomerization)
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Protocol (Iodine Catalysis):
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Dissolve (Z)-dodec-6-enoic acid in hexane in a flask.
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Add a catalytic amount of iodine.
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Heat the solution to reflux for several hours. The progress of the isomerization can be monitored by GC or NMR.
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After completion, cool the solution and wash with a solution of sodium thiosulfate to remove the iodine.
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Wash with brine, dry the organic layer, and remove the solvent to yield (E)-dodec-6-enoic acid. Further purification may be required.
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Analysis
The analysis and differentiation of the stereoisomers of dodec-6-enoic acid are typically performed using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
4.2.1. Gas Chromatography of Fatty Acid Methyl Esters (FAMEs)
For GC analysis, the carboxylic acid is first converted to its more volatile methyl ester.
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Protocol for FAME Preparation (using BF₃-Methanol):
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Place approximately 10-20 mg of the fatty acid sample into a screw-cap test tube.
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Add 2 mL of 14% boron trifluoride (BF₃) in methanol.
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Seal the tube and heat at 100 °C for 30-60 minutes in a heating block or water bath.
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Cool the tube to room temperature.
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Add 1 mL of hexane and 1 mL of water.
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Vortex the tube vigorously for 1 minute.
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Centrifuge briefly to separate the layers.
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Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
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GC-FID Protocol:
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Instrument: Gas chromatograph with a flame ionization detector (FID).
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Column: A polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane phase).
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Injector Temperature: 250 °C.
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Detector Temperature: 280 °C.
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Oven Temperature Program:
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Initial temperature: 100 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 180 °C.
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Ramp: 5 °C/min to 240 °C, hold for 10 minutes.
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Carrier Gas: Helium or hydrogen at an appropriate flow rate.
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Injection Volume: 1 µL.
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4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers without derivatization.
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¹H NMR Spectroscopy:
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The olefinic protons (-CH=CH-) of the cis and trans isomers will have different chemical shifts and coupling constants.
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Typically, the olefinic protons of the trans isomer appear slightly downfield compared to the cis isomer.
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The coupling constant (³J) between the olefinic protons is larger for the trans isomer (typically 12-18 Hz) than for the cis isomer (typically 6-12 Hz).
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¹³C NMR Spectroscopy:
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The allylic carbons (carbons adjacent to the double bond) in the cis isomer are typically shielded (appear at a lower chemical shift) compared to those in the trans isomer due to steric effects.
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Sample Preparation and Analysis:
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Dissolve 5-10 mg of the fatty acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
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Analyze the chemical shifts and coupling constants in the olefinic region of the ¹H spectrum and the chemical shifts of the allylic carbons in the ¹³C spectrum to determine the isomeric composition.
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Logical Workflow for Synthesis and Analysis
Caption: A generalized workflow for the synthesis and analysis of dodec-6-enoic acid stereoisomers.
Conclusion
This technical guide has provided a detailed overview of the structure, stereoisomers, and analytical methodologies for dodec-6-enoic acid. While specific experimental data for the pure stereoisomers remain elusive in publicly accessible literature, the provided protocols for synthesis and analysis offer a solid foundation for researchers to produce and characterize these compounds. The distinct structural differences between the cis and trans isomers, which are expected to translate into different physicochemical and biological properties, underscore the importance of stereoselective synthesis and accurate analytical differentiation in any research or development involving dodec-6-enoic acid.
